Furfural isonicotinoylhydrazone, (Z)-
Description
Significance of Hydrazones and Schiff Bases in Coordination Chemistry
Hydrazones and Schiff bases are cornerstone ligands in the field of coordination chemistry due to their straightforward synthesis and remarkable versatility. nih.gov These compounds are characterized by the presence of an azomethine group (-C=N-), which is crucial for their ability to coordinate with metal ions. nih.govrsc.org Hydrazones, which contain the >C=N-NH- moiety, offer multiple donor sites—typically the azomethine nitrogen and an adjacent atom (often oxygen or sulfur from a carbonyl or thiocarbonyl group)—allowing them to act as chelating agents. researchgate.netnih.gov
This chelation ability enables hydrazones and Schiff bases to form stable and often colorful complexes with a vast array of transition metal ions. researchgate.netnih.gov The resulting metallo-complexes exhibit diverse coordination geometries, such as octahedral, square-planar, and tetrahedral, depending on the nature of the metal ion and the ligand's denticity. chemmethod.commdpi.com The coordination process often enhances or modifies the biological activity of the parent ligand, a phenomenon attributed to factors like the chelation effect, which increases the lipophilicity of the molecule. mdpi.com The structural tunability of these ligands, achieved by varying the initial aldehyde/ketone and hydrazine (B178648)/amine precursors, allows chemists to systematically modulate the steric and electronic properties of the resulting metal complexes, making them valuable in areas like catalysis, analytical chemistry, and the development of new bioactive agents. nih.govsciensage.info
Role of Furfural-Derived Compounds in Bioinorganic Chemistry
Furfural (B47365), a platform chemical derived from the dehydration of C₅ sugars found in lignocellulosic biomass, is a key player in the development of sustainable chemistry. researchgate.netrsc.orgresearchgate.net Its derivatives are extensively explored in bioinorganic chemistry for creating compounds with significant biological potential. researchgate.netnih.gov The furan (B31954) ring in these molecules is not merely a passive scaffold; its oxygen atom can act as a coordination site, influencing the geometry and electronic structure of metal complexes. tsijournals.comasianpubs.org
When furfural is converted into Schiff bases or hydrazones, such as furfural isonicotinoylhydrazone, it yields ligands that can coordinate to metal ions through the furan oxygen and the azomethine nitrogen. tsijournals.comasianpubs.org The resulting metal complexes are a major focus of research. Studies have shown that the coordination of metal ions like Cu(II), Co(II), Ni(II), and Zn(II) to furfural-derived ligands can lead to complexes with notable antimicrobial and antifungal activities. researchgate.nettsijournals.comchemmethod.com The interaction between the metal center and the bio-derived ligand often results in synergistic effects, where the complex exhibits greater biological activity than either the free ligand or the metal salt alone. mdpi.com This synergy is central to their application in designing new therapeutic agents and highlights the importance of furfural as a renewable starting material in medicinal inorganic chemistry. nih.govnih.gov
Structural Isomerism in Isonicotinoyl Hydrazones: Focus on the (Z)-Configuration
Isonicotinoyl hydrazones, like other hydrazones, can exist as geometric isomers, designated (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N). mdpi.com The relative stability of these isomers is dictated by steric and electronic factors within the molecule. While the (E) isomer is often thermodynamically more stable due to reduced steric hindrance, the (Z)-isomer can be preferentially stabilized, particularly through the formation of intramolecular hydrogen bonds. mdpi.comnih.gov
In the case of isonicotinoyl hydrazones, the (Z)-configuration can be stabilized by a hydrogen bond between the amide proton (-NH-) and the nitrogen atom of the pyridine (B92270) ring. mdpi.com This interaction creates a stable six-membered ring structure, which can make the (Z)-isomer observable and sometimes even the predominant form in certain conditions. mdpi.com The interconversion between the (E) and (Z) isomers can be induced thermally or photochemically, a property that makes these compounds interesting as potential molecular switches. nih.govresearchgate.net The characterization and differentiation of these isomers are typically accomplished using spectroscopic techniques like NMR, where the chemical shifts of the NH protons can differ significantly between the two forms, and through single-crystal X-ray diffraction, which provides definitive structural proof. researchgate.netmdpi.comresearchgate.net
Overview of Research Trajectories for Furfural Isonicotinoylhydrazone, (Z)-
Research on furfural isonicotinoylhydrazone, often abbreviated as INH-FFL or FINH, has primarily focused on its synthesis and its behavior as a ligand in forming transition metal complexes. researchgate.netikprress.org The synthesis involves a condensation reaction between furfural and isoniazid (B1672263) (isonicotinic acid hydrazide). researchgate.net The resulting ligand is a versatile chelating agent, capable of coordinating with metal ions in different tautomeric forms (keto and enol). ikprress.org
Studies have detailed the synthesis and characterization of its complexes with various metal ions, including copper(II), cobalt(II), and nickel(II). researchgate.netikprress.org Spectroscopic analyses, such as infrared (IR) and UV-Visible spectroscopy, are crucial in determining the coordination mode. For instance, shifts in the vibrational frequencies of the C=O, C=N, and C-O-C (furan) groups in the IR spectrum upon complexation provide evidence of the ligand's binding to the metal center through the carbonyl oxygen, azomethine nitrogen, and furan ring oxygen. researchgate.nettsijournals.com Research indicates that these complexes often exhibit square-planar or octahedral geometries. researchgate.netasianpubs.orgikprress.org The investigation into these complexes is driven by their potential applications stemming from their specific structural and electronic properties, including their moderate but notable antimicrobial activities. researchgate.net
Research Data on Furfural Isonicotinoylhydrazone (FINH) and its Complexes
The following tables present key data from research on Furfural Isonicotinoylhydrazone and related hydrazone complexes, illustrating the methods used to characterize them.
Table 1: Selected Infrared Spectroscopy Data for FINH and its Metal Complexes
This table shows the shifts in key infrared absorption bands upon complexation of Furfural Isonicotinoylhydrazone (FINH) with various metal ions, indicating the involvement of specific functional groups in coordination. Data is compiled from representative studies.
| Compound/Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C-O-C) furan (cm⁻¹) | Coordination Mode | Reference |
| FINH Ligand | 1650 | 1600 | 1150 | - | researchgate.nettsijournals.comikprress.org |
| [Cu(FINH)(H₂O)Cl] | Not observed | ~1570 | ~1130 | Enolic | ikprress.org |
| [Co(INH-FFL)₂]Cl₂ | 1635 | 1579 | 1126 | Keto | researchgate.net |
| [Ni(INH-FFL)₂]Cl₂ | 1643 | 1575 | 1122 | Keto | researchgate.net |
| [Cu(INH-FFL)₂]Cl₂ | 1639 | 1567 | 1124 | Keto | researchgate.net |
Note: The disappearance of the ν(C=O) band in the enolic form and the shift to lower frequencies (wavenumbers) of the ν(C=N) and ν(C-O-C) bands in the complexes confirm their participation in bonding with the metal ion.
Table 2: Crystal Structure and Geometric Parameters for a Representative Isonicotinoyl Hydrazone
This table provides crystallographic data for a related compound, (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene)isonicotinohydrazide, to exemplify the type of precise structural information obtained from X-ray diffraction studies, which is crucial for understanding isomerism.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.5235 |
| b (Å) | 7.7619 |
| c (Å) | 20.7354 |
| β (°) | 109.089 |
| Selected Bond Lengths (Å) | |
| N3–C8 (azomethine) | 1.275 |
| Configuration | |
| Hydrazone Unit | E |
| Oxime Unit | E |
Data sourced from a study on a complex isonicotinohydrazide derivative to illustrate typical crystallographic reporting. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1356726-51-6 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8- |
InChI Key |
OOGABHAPRCRJSP-JYRVWZFOSA-N |
SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Furfural Isonicotinoylhydrazone, Z and Its Analogues
Condensation Reactions for Hydrazone Formation
The most common and direct method for the synthesis of aroylhydrazones, including Furfural (B47365) isonicotinoylhydrazone, (Z)-, is the condensation reaction between a hydrazide and a carbonyl compound, in this case, an aldehyde. This reaction forms the characteristic hydrazone linkage (-C=N-NH-C=O).
Stoichiometric Considerations in Furfural and Isonicotinic Acid Hydrazide Condensation
The condensation reaction between furfural and isonicotinic acid hydrazide (also known as isoniazid) to form Furfural isonicotinoylhydrazone, (Z)- is typically carried out using equimolar amounts of the two reactants. nih.gov This stoichiometric balance ensures the efficient conversion of both starting materials into the desired hydrazone product. The reaction is a dehydration process, where a molecule of water is eliminated for each molecule of hydrazone formed.
The general reaction can be represented as follows:
Furfural + Isonicotinic Acid Hydrazide → Furfural isonicotinoylhydrazone, (Z)- + H₂O
In some instances, a slight excess of one reactant may be used to drive the reaction to completion, particularly if one of the starting materials is more volatile or prone to side reactions. However, for most standard syntheses, a 1:1 molar ratio is optimal.
Reaction Conditions and Solvent Systems for (Z)-Furfural Isonicotinoylhydrazone Synthesis
The synthesis of Furfural isonicotinoylhydrazone, (Z)- is typically achieved by refluxing a mixture of furfural and isonicotinic acid hydrazide in a suitable solvent. scirp.org Ethanol (B145695) is a commonly employed solvent due to its ability to dissolve both reactants and the resulting product, as well as its relatively low boiling point, which allows for easy removal after the reaction is complete. scirp.org
The addition of a catalytic amount of acid, such as glacial acetic acid, is often used to accelerate the reaction. scirp.org The acid protonates the carbonyl oxygen of the furfural, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the isonicotinic acid hydrazide.
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, Furfural isonicotinoylhydrazone, (Z)-, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a purified product.
| Parameter | Condition | Purpose |
| Reactants | Furfural, Isonicotinic Acid Hydrazide | Formation of the hydrazone |
| Stoichiometry | Typically 1:1 molar ratio | Ensures efficient conversion |
| Solvent | Ethanol | Dissolves reactants and product |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Increases the rate of reaction |
| Temperature | Reflux | Provides energy for the reaction |
| Reaction Time | Varies, monitored by TLC | To ensure completion of the reaction |
| Work-up | Cooling, filtration, washing, drying | Isolation and purification of the product |
Advanced Synthetic Approaches for Derivatives and Analogues
Beyond traditional solution-phase synthesis, advanced methodologies have been developed for the preparation of derivatives and analogues of Furfural isonicotinoylhydrazone, (Z)-, offering advantages such as improved efficiency, reduced environmental impact, and access to a wider range of molecular diversity.
Mechanochemical Synthesis Techniques for Isoniazid (B1672263) Derivatives
Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a green and efficient alternative for the synthesis of isoniazid derivatives. doaj.orgnih.govcnrs.frfrontiersin.orgresearchgate.net This solvent-free or minimal-solvent approach often leads to higher yields, shorter reaction times, and reduced waste generation compared to conventional methods. qub.ac.uk
In a typical mechanochemical synthesis of isoniazid-derived hydrazones, isoniazid and an appropriate aldehyde are co-ground in a ball mill. researchgate.net The mechanical force provides the energy required to overcome the activation barrier of the reaction. In some cases, a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), can be added to facilitate the reaction. researchgate.net
This technique has been successfully applied to synthesize a series of isonicotinoyl hydrazones by co-grinding isoniazid with various aldehydes. researchgate.net The progress of the reaction can be monitored by taking small samples from the milling jar and analyzing them by techniques like NMR spectroscopy. qub.ac.uk
| Technique | Advantages | Reactants | Conditions |
| Mechanochemical Synthesis | Solvent-free, high yields, short reaction times, environmentally friendly | Isoniazid, Aldehyde | Co-grinding in a ball mill, optional catalyst (e.g., p-TSA) |
Design and Preparation of Furan-Ring Bearing Aroylhydrazones
The synthesis of aroylhydrazones bearing a furan (B31954) ring is a significant area of research due to the diverse biological activities associated with these scaffolds. nih.govpharmaguideline.comresearchgate.net The general synthetic strategy involves the condensation of a furan-containing aldehyde or ketone with a suitable aroylhydrazide. zenodo.org
For instance, the reaction of 5-nitrofurfural with benzoylhydrazide leads to the formation of 5-nitrofurfurylidene benzoylhydrazone. zenodo.org The reaction conditions are similar to those described for the synthesis of Furfural isonicotinoylhydrazone, (Z)-, typically involving refluxing in an alcoholic solvent.
The versatility of this approach allows for the creation of a wide array of furan-ring bearing aroylhydrazones by varying both the furan carbonyl compound and the aroylhydrazide. This modularity is crucial for structure-activity relationship (SAR) studies, where systematic modifications of the molecular structure are made to optimize a desired biological activity. nih.gov
Synthesis of Coordination Complexes of Furfural Isonicotinoylhydrazone, (Z)-
Furfural isonicotinoylhydrazone, (Z)- is an excellent chelating agent, capable of coordinating with various metal ions through its oxygen and nitrogen donor atoms. ikprress.org The synthesis of these coordination complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.
For example, new coordination complexes of Copper(II) with Furfural isonicotinoyl hydrazone (FINH) have been synthesized. ikprress.org These complexes, with general formulas such as [Cu(FINH)(H₂O)Cl], [Cu(FINH)(NO₃)₂]·H₂O, [Cu(FINH)(CH₃COO)₂]·H₂O, and [Cu(FINH)(SO₄)]·3H₂O, were prepared and characterized. ikprress.org
The synthesis is generally carried out by mixing a solution of the metal salt (e.g., copper(II) chloride, copper(II) nitrate, copper(II) acetate, or copper(II) sulfate) with a solution of the ligand in a suitable solvent, often an alcohol. The resulting mixture is then refluxed for a period, during which the complex precipitates out of the solution. The solid complex is then isolated by filtration, washed, and dried.
The nature of the resulting complex, including its geometry and coordination mode, is influenced by several factors, such as the metal ion, the counter-ion of the metal salt, the stoichiometry of the reactants, and the reaction conditions. scirp.orgikprress.orgnih.govsciensage.info
| Metal Ion | Ligand | General Formula of Complex |
| Copper(II) | Furfural isonicotinoyl hydrazone | [Cu(FINH)(H₂O)Cl] |
| Copper(II) | Furfural isonicotinoyl hydrazone | [Cu(FINH)(NO₃)₂]·H₂O |
| Copper(II) | Furfural isonicotinoyl hydrazone | [Cu(FINH)(CH₃COO)₂]·H₂O |
| Copper(II) | Furfural isonicotinoyl hydrazone | [Cu(FINH)(SO₄)]·3H₂O |
General Strategies for Metal Complexation with Hydrazone Ligands
Hydrazones, a class of organic compounds with the structure R₁R₂C=NNH₂, are versatile ligands in coordination chemistry. scirp.org Their ability to form stable complexes with a wide range of transition metal ions is well-documented. researchgate.netsciensage.info The complexation process typically involves the coordination of the metal ion to the hydrazone ligand through nitrogen and oxygen donor atoms. koreascience.kr
The general synthetic approach involves the reaction of a hydrazone ligand with a metal salt in a suitable solvent. sciensage.info The choice of solvent often depends on the solubility of both the ligand and the metal salt, with ethanol being a commonly used solvent. scirp.org The reaction is often carried out under reflux to facilitate the formation of the complex. koreascience.krnih.gov The resulting metal complex can then be isolated by filtration, washed, and dried. koreascience.krnih.gov
The stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio, can vary and is influenced by the reaction conditions, the nature of the metal ion, and the specific hydrazone ligand used. dntb.gov.ua Common stoichiometries observed are 1:1 and 1:2 metal-to-ligand ratios. dntb.gov.ua
Hydrazone ligands can coordinate to metal ions in different ways. They can act as bidentate or tridentate ligands, and their coordination can occur in either a neutral or deprotonated form. scirp.orgdntb.gov.ua In the neutral form, the hydrazone coordinates through the azomethine nitrogen and the carbonyl oxygen. In the deprotonated (enolic) form, a proton is lost from the -NH- group, and coordination occurs through the azomethine nitrogen and the enolic oxygen. ikprress.orgglobalresearchonline.net The specific coordination mode is influenced by the pH of the reaction medium and the nature of the metal ion. ikprress.org
The geometry of the resulting metal complexes can also vary, with octahedral, square planar, and square pyramidal geometries being commonly observed. nih.govresearchgate.netresearchgate.netresearchgate.net The final geometry is determined by the coordination number of the metal ion and the nature of the ligands. researchgate.net
Specific Synthesis Protocols for Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II/III), Cr(III), Fe(III), VO(IV), Zr(IV), UO2(VI), Mo(VI))
The synthesis of transition metal complexes of Furfural isonicotinoylhydrazone, (Z)- (FINH) and its analogues generally involves the reaction of the ligand with the corresponding metal salt in an appropriate solvent.
Copper(II) Complexes: New coordination complexes of Copper(II) with FINH have been synthesized with the general formulas [Cu(FINH)(H₂O)Cl], [Cu(FINH)(NO₃)₂]·H₂O, [Cu(FINH)(CH₃COO)₂]·H₂O, and [Cu(FINH)(SO₄)]·3H₂O. ikprress.org The synthesis involves the reaction of FINH with the respective copper(II) salt. ikprress.org In the case of the chloride complex, the ligand coordinates in its enolic form, while in the nitrate, acetate, and sulfate (B86663) complexes, it coordinates in the keto form. ikprress.org The resulting complexes are suggested to have square planar geometries. ikprress.org
Cobalt(II) Complexes: Cobalt(II) complexes with FINH and its analogues have been synthesized by reacting the hydrazone ligand with various cobalt(II) salts (chloride, nitrate, thiocyanate, acetate, and perchlorate) in a 1:2 or 1:3 molar ratio in ethanol. koreascience.kr The reaction mixture is refluxed, and upon cooling, crystals of the complexes are formed. koreascience.kr These complexes typically have a general composition of [Co(L)₂X₂] or Co(L)₃₂ and exhibit a distorted octahedral geometry. koreascience.kr
Nickel(II) Complexes: Nickel(II) complexes of hydrazone ligands are generally synthesized by reacting the ligand with a Nickel(II) salt. For instance, a Ni(II) complex of a hydrazone derived from 2-hydroxy-4,5-dimethyl acetophenone (B1666503) was prepared by reacting the ligand with Ni(II) salt, and the pH was maintained between 7 to 8 by adding 0.10 N sodium hydroxide. chemijournal.com The resulting light green colored compound was filtered, washed with chilled ethanol, and dried. chemijournal.com The analytical data confirmed a 1:2 metal-to-ligand stoichiometry, and the complex was suggested to have an octahedral geometry. chemijournal.com
Zinc(II) Complexes: Zinc(II) complexes of hydrazone ligands have been synthesized using O and N-donor mixed ligands. ajol.info For example, three new Zn(II) complexes were prepared using 3-(3-fluorophenyl)-2-methylacrylic acid, 1,10-phenanthroline, and 2,2'-bipyridine (B1663995) as ligands. ajol.info The resulting complexes were characterized by various spectroscopic methods. ajol.info Another study reports the synthesis of a Zn(II) complex with a pyridine (B92270) isonicotinoyl hydrazone derivative where the metal was coordinated with two deprotonated ligands. nih.gov
Manganese(II/III) Complexes: Manganese(II) complexes of aroyl-hydrazone Schiff base ligands have been synthesized and characterized. nih.gov In one study, both Mn(II) ions in a complex adopted a distorted octahedral geometry, with each Mn(II) ion coordinated to two bidentate Schiff base ligands. nih.gov Another study describes the synthesis of Mn(II) complexes with dissymmetric tridentate Schiff base ligands by treating an ethanolic solution of the ligand and one equivalent of Et₃N with an equimolar amount of MnCl₂·4H₂O. hhu.de
Chromium(III) Complexes: Chromium(III) complexes of a Schiff base derived from isonicotinoyl hydrazone have been synthesized by refluxing equimolar quantities of the metal salt and the ligand in a mixture of DMF and ethanol for 4-6 hours. nih.gov The resulting solid product is filtered, washed, and dried. nih.gov These complexes are suggested to have an octahedral geometry. nih.gov
Iron(III) Complexes: Following a similar procedure to the Cr(III) complexes, Fe(III) complexes of the same Schiff base ligand have been synthesized by refluxing equimolar amounts of the iron salt and the ligand. nih.gov The resulting complexes are also proposed to have an octahedral geometry. nih.gov
Vanadyl(IV) Complexes: VO(IV) complexes of a Schiff base derived from isonicotinoyl hydrazone have been synthesized using a similar refluxing method as for the Cr(III) and Fe(III) complexes. nih.gov These complexes are suggested to possess a square pyramidal stereochemistry. nih.govresearchgate.net
Zirconium(IV) Complexes: Zr(IV) complexes of a Schiff base derived from isonicotinoyl hydrazone have also been prepared through a refluxing method with equimolar quantities of the reactants. nih.gov An octahedral geometry has been proposed for these complexes. nih.gov
Dioxouranium(VI) Complexes: Dioxouranium(VI) complexes with isonicotinoyl hydrazone ligands have been synthesized. ijpsonline.comresearchgate.net One study reports the reaction of UO₂(OAc)₂·2H₂O with benzil (B1666583) bis(isonicotinoyl hydrazone) in different solvents to form a series of new dioxouranium(VI) complexes. researchgate.net Another study describes the synthesis of UO₂(VI) complexes with a Schiff base derived from isonicotinoyl hydrazone, suggesting an octahedral geometry. nih.gov
Molybdenum(VI) Complexes: Dioxomolybdenum(VI) complexes with acylhydrazones have been prepared. nih.gov These syntheses involve the reaction of [MoO₂(acac)₂] with the appropriate dihydrazone in methanol (B129727). mdpi.com The spectral data indicate the tridentate nature of the ligands. nih.gov
Interactive Data Tables
Table 1: Synthesis and Proposed Geometries of Transition Metal Complexes with Furfural Isonicotinoylhydrazone and its Analogues
| Metal Ion | Ligand System | General Synthetic Method | Proposed Geometry |
| Cu(II) | Furfural isonicotinoyl hydrazone ikprress.org | Reaction of ligand with Cu(II) salts ikprress.org | Square Planar ikprress.org |
| Co(II) | Isonicotinic acid hydrazide derivatives koreascience.kr | Refluxing ligand with Co(II) salts in ethanol koreascience.kr | Distorted Octahedral koreascience.kr |
| Ni(II) | 2-hydroxy-4,5-dimethylacetophenone hydrazone chemijournal.com | Reaction of ligand with Ni(II) salt at pH 7-8 chemijournal.com | Octahedral chemijournal.com |
| Zn(II) | Pyridine isonicotinoyl hydrazone derivative nih.gov | Reaction with Zn(II) salt nih.gov | --- |
| Mn(II) | Aroyl-hydrazone Schiff base nih.gov | Reaction with Mn(II) salt nih.gov | Distorted Octahedral nih.gov |
| Cr(III) | 2-hydroxy-5-chloro-3-nitroacetophenone isonicotinoyl hydrazone nih.gov | Refluxing ligand with Cr(III) salt in DMF-ethanol nih.gov | Octahedral nih.gov |
| Fe(III) | 2-hydroxy-5-chloro-3-nitroacetophenone isonicotinoyl hydrazone nih.gov | Refluxing ligand with Fe(III) salt in DMF-ethanol nih.gov | Octahedral nih.gov |
| VO(IV) | 2-hydroxy-5-chloro-3-nitroacetophenone isonicotinoyl hydrazone nih.gov | Refluxing ligand with VO(IV) salt in DMF-ethanol nih.gov | Square Pyramidal nih.govresearchgate.net |
| Zr(IV) | 2-hydroxy-5-chloro-3-nitroacetophenone isonicotinoyl hydrazone nih.gov | Refluxing ligand with Zr(IV) salt in DMF-ethanol nih.gov | Octahedral nih.gov |
| UO₂(VI) | Benzil bis(isonicotinoyl hydrazone) researchgate.net | Reaction of ligand with UO₂(OAc)₂·2H₂O researchgate.net | Distorted Pentagonal Bipyramidal researchgate.net |
| Mo(VI) | Acylhydrazones nih.gov | Reaction of [MoO₂(acac)₂] with dihydrazone in methanol mdpi.com | --- |
Advanced Spectroscopic and Crystallographic Characterization of Furfural Isonicotinoylhydrazone, Z and Its Metal Complexes
Vibrational Spectroscopy for Ligand and Complex Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for elucidating the structural features of Furfural (B47365) isonicotinoylhydrazone (FINH) and tracking the changes in its molecular framework upon coordination to a metal center.
The FT-IR spectrum of the free (Z)-Furfural isonicotinoylhydrazone ligand exhibits several characteristic absorption bands that are sensitive to its chemical environment. In its solid state, the ligand typically exists in the keto form. Upon reaction with metal salts, significant shifts in these vibrational frequencies provide direct evidence of coordination and can reveal the coordination mode of the ligand.
Studies on copper(II) complexes of FINH show that the ligand's coordination behavior is influenced by the accompanying anion of the metal salt. ikprress.org For instance, when complexed with copper(II) chloride, the ligand coordinates in its enolic form, whereas with copper(II) nitrate, acetate, and sulfate (B86663), it coordinates in its keto form. ikprress.org This dual coordination capacity is a key feature of this ligand system. The insolubility of these complexes in common solvents like DMSO, DMF, and ethanol (B145695) suggests they are non-electrolytic in nature. ikprress.org
In the spectra of the metal complexes, the appearance of new, non-ligand bands provides further confirmation of complex formation. For example, in hydrated complexes, broad absorption bands in the 3200-3680 cm⁻¹ range can be attributed to the O-H stretching vibrations of lattice or coordinated water molecules. nih.gov The presence of coordinated water is further supported by the appearance of new bands in the 867-987 cm⁻¹ region. nih.gov Furthermore, the formation of a metal-oxygen (M-O) bond, a direct result of coordination, is evidenced by the appearance of new bands in the low-frequency region, typically between 509-594 cm⁻¹. nih.gov
The assignment of specific vibrational bands in the FT-IR spectrum is crucial for determining the ligand's coordination sites. The key functional groups—azomethine (>C=N), carbonyl (C=O), and amide (N-H)—are particularly diagnostic.
In the keto form of the free FINH ligand, a strong band corresponding to the ν(C=O) stretching vibration is typically observed around 1665 cm⁻¹. The ν(N-H) stretching of the amide group appears in the region of 3180-3250 cm⁻¹. The azomethine group, ν(C=N) , shows a characteristic band around 1600 cm⁻¹, and the ν(N-N) vibration is found near 980 cm⁻¹.
Upon complexation in the keto form , the following changes are observed:
The ν(C=O) band shifts to a lower frequency, indicating coordination through the carbonyl oxygen.
The ν(C=N) band also shifts, typically to a lower wavenumber, suggesting the involvement of the azomethine nitrogen atom in coordination. This confirms the bidentate nature of the ligand in this mode.
When the ligand coordinates in its enolic form , the spectral changes are more dramatic:
The ν(C=O) band disappears completely. ikprress.org
A new band appears in the 1180-1250 cm⁻¹ region, which is assigned to the ν(C-O) stretching vibration of the newly formed enolic group. ikprress.org
The disappearance of the ν(N-H) band, coupled with the appearance of the ν(C-O) band, confirms the deprotonation of the amide proton and subsequent tautomerization to the enol form.
The ν(C=N) band shifts, indicating coordination through the azomethine nitrogen.
A new band often appears around 1530 cm⁻¹, attributed to the newly formed >C=N-N=C< backbone, providing further evidence for enolization.
Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Furfural Isonicotinoylhydrazone (FINH) and its Complexes
| Vibrational Mode | Free Ligand (Keto Form) | Keto-Coordinated Complex | Enol-Coordinated Complex | Assignment Rationale |
|---|---|---|---|---|
| ν(N-H) | ~3200 | ~3200 (Shifted) | Absent | Disappears upon deprotonation for enolic coordination. ikprress.org |
| ν(C=O) | ~1665 | Shifts to lower frequency (~1640) | Absent | Disappears upon tautomerization to the enol form. ikprress.org |
| ν(C=N) Azomethine | ~1600 | Shifts to lower frequency | Shifts to lower frequency | Shift indicates coordination through azomethine nitrogen. |
| ν(N-N) | ~980 | Shifts to higher frequency | Shifts to higher frequency | Shift confirms involvement of the hydrazone linkage in chelation. |
| ν(C-O) Enolic | Absent | Absent | ~1200 | Appears as a new band, confirming enolization. ikprress.org |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insight into the molecular structure of Furfural isonicotinoylhydrazone in solution, offering detailed information about the proton and carbon environments and confirming the existence of tautomeric and isomeric forms.
The ¹H-NMR spectrum of Furfural isonicotinoylhydrazone is expected to show distinct signals for the protons of the furan (B31954) ring, the pyridine (B92270) ring, the azomethine group, and the amide group. In a deuterated solvent like DMSO-d₆, the amide proton (N-H) signal would appear as a sharp singlet at a downfield chemical shift, typically above δ 11.0 ppm, due to its acidic nature.
The protons of the pyridine ring, being part of an electron-deficient aromatic system, would resonate at low field. The protons ortho to the ring nitrogen (H-2' and H-6') are expected to appear as a doublet around δ 8.7-8.8 ppm, while the protons meta to the nitrogen (H-3' and H-5') would appear as a doublet at a slightly higher field, around δ 7.8-7.9 ppm.
The furan ring protons and the azomethine proton resonate in the aromatic region as well. The azomethine proton (-CH=N-) signal is expected as a singlet around δ 8.2-8.5 ppm. The furan ring protons typically appear as a set of multiplets between δ 6.6 and δ 7.8 ppm. researchgate.net The proton on the carbon adjacent to the ring oxygen (H-5) is usually the most downfield of the furan protons.
Table 2: Expected ¹H-NMR Chemical Shifts (δ, ppm) for Furfural Isonicotinoylhydrazone in DMSO-d₆
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H (Amide) | > 11.0 | Singlet |
| Pyridine H-2', H-6' | ~8.75 | Doublet |
| Azomethine H-7 | ~8.30 | Singlet |
| Pyridine H-3', H-5' | ~7.85 | Doublet |
| Furan Protons | 6.6 - 7.8 | Multiplets |
Note: These are predicted values based on data for analogous structures.
The ¹³C-NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the keto form is expected to have a chemical shift in the range of δ 160-165 ppm. The azomethine carbon (C=N) typically resonates around δ 140-148 ppm.
The carbons of the pyridine and furan rings appear in the aromatic region (δ 110-155 ppm). For the pyridine ring, the carbon attached to the hydrazide moiety (C-4') would be found around δ 140 ppm, while the carbons ortho to the nitrogen (C-2' and C-6') appear near δ 150 ppm. The furan ring carbons show signals with the carbon adjacent to the oxygen (C-2) being the most downfield. researchgate.net
Table 3: Expected ¹³C-NMR Chemical Shifts (δ, ppm) for Furfural Isonicotinoylhydrazone in DMSO-d₆
| Carbon | Expected Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | ~162 | Amide Carbonyl (Keto form) |
| Pyridine C-2', C-6' | ~150 | Ortho to Nitrogen |
| Furan C-2 | ~146 | Adjacent to Oxygen |
| Azomethine C-7 | ~144 | Imine Carbon |
| Pyridine C-4' | ~140 | Attached to Hydrazide |
| Pyridine C-3', C-5' | ~121 | Meta to Nitrogen |
| Furan Carbons | 112 - 125 | Other Furan Carbons |
Note: These are predicted values based on data for analogous structures.
Aroylhydrazones, including Furfural isonicotinoylhydrazone, are well-known to exhibit keto-enol tautomerism in solution. nih.gov The equilibrium between the keto (amide) and enol (iminol) forms can be influenced by factors such as solvent polarity and temperature. nih.gov While FT-IR provides strong evidence for the existence of these forms in solid-state metal complexes, NMR spectroscopy is the primary technique for observing this equilibrium in solution. ikprress.org
The presence of a tautomeric equilibrium in solution would be confirmed by the appearance of two distinct sets of NMR signals corresponding to the keto and enol forms. nih.gov
¹H-NMR Evidence: In a solvent that supports both forms, one might observe two different signals for the N-H proton (one for the keto form's -CO-NH- and one for the enol form's -C(OH)=N-). Similarly, the azomethine proton (-CH=N-) might appear as two separate singlets, as its electronic environment differs between the two tautomers.
¹³C-NMR Evidence: This technique offers perhaps the clearest proof. The spectrum would show two signals for the carbon of the C=O/C-OH group: one around δ 162 ppm for the ketonic carbonyl carbon and another, more upfield signal around δ 155 ppm for the enolic C-O carbon. nih.gov The azomethine carbon would also likely show two distinct resonances.
Studies using different solvents can further probe this equilibrium. Polar aprotic solvents like DMSO tend to favor the keto form through hydrogen bonding, while non-polar solvents like chloroform (B151607) may favor the enol form, which can be stabilized by an intramolecular hydrogen bond between the enolic -OH and the azomethine nitrogen. nih.gov The (Z)-isomerism around the C=N double bond is generally stable, but the presence of tautomerism is the most significant dynamic feature of this molecule in solution.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectral Analysis for Electronic Transitions
The electronic absorption spectrum of (Z)-Furfural isonicotinoylhydrazone, like other hydrazones, is characterized by distinct absorption bands in the ultraviolet-visible region, which correspond to specific electronic transitions within the molecule. The spectrum arises from the combination of three main chromophoric systems: the furan ring, the pyridine ring, and the azomethine-carbonyl (-C=N-NH-C=O-) bridge.
Upon formation of the hydrazone, these transitions are modified, and new transitions associated with the extended conjugation appear. The UV-Vis spectrum of hydrazone derivatives of furfural and other aromatic aldehydes typically displays multiple high-intensity bands. nih.govresearchgate.net For isonicotinoylhydrazone derivatives, intense absorption bands are generally observed in the 280-400 nm range. These bands are assigned to a combination of π → π* transitions, involving the entire conjugated system from the furan ring through the azomethine group to the pyridine ring, and n → π* transitions, which are associated with the lone pair electrons on the nitrogen and oxygen atoms of the hydrazone linkage. The presence of an extended π-electron system delocalized over the molecule results in a bathochromic (red) shift of the absorption peaks compared to the parent aldehydes. nih.gov
Table 1: Typical UV-Vis Absorption Bands for Furfural Isonicotinoylhydrazone and Related Compounds
| Compound/Fragment | Wavelength Range (nm) | Assigned Transition | Source(s) |
|---|---|---|---|
| Furfural | 277 - 280 | π → π* | researchgate.netmdpi.comsemanticscholar.org |
| Furfural | 330 - 375 | n → π* | nih.gov |
| Isonicotinohydrazone Ligands | 285 - 400 | π → π* and n → π* | |
| (Z)-Furfural isonicotinoylhydrazone | ~280 - 400 | π → π* and n → π* |
Correlation of Electronic Spectra with Coordination Geometries
The electronic spectrum of (Z)-Furfural isonicotinoylhydrazone is highly sensitive to its chemical environment, particularly upon coordination to metal ions. The ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the carbonyl oxygen, the azomethine nitrogen, and potentially the pyridine nitrogen or furan oxygen. ikprress.orgresearchgate.net This coordination significantly perturbs the electronic structure of the ligand, leading to observable shifts in the UV-Vis absorption bands, which can provide valuable information about the coordination geometry of the resulting metal complex.
When the hydrazone coordinates to a metal ion, the absorption bands corresponding to the intra-ligand π → π* and n → π* transitions are often shifted. ikprress.org This shift is indicative of the ligand's interaction with the metal center. researchgate.net Furthermore, new absorption bands may appear at lower energies (longer wavelengths), which are attributed to ligand-to-metal charge transfer (LMCT) transitions.
The geometry of the metal complex has a profound influence on the electronic spectrum. For instance, studies on Cu(II) complexes with furfural isonicotinoyl hydrazone have suggested square planar geometries based on the analysis of their electronic spectra in conjunction with magnetic susceptibility data. ikprress.org Similarly, gold(III) complexes with related hydrazone ligands were found to have a coordination sphere close to a square planar geometry, which was reflected in their UV-Vis spectra. mdpi.com Different coordination environments, such as tetrahedral or octahedral, result in different d-orbital splitting patterns for the metal ion, giving rise to characteristic d-d transition bands. researchgate.netdalalinstitute.com For example, tetrahedral Cu(II) complexes often show a broad band around 14,000-15,000 cm⁻¹ (approx. 667-714 nm). researchgate.net In contrast, distorted octahedral vanadyl complexes with an isonicotinohydrazone ligand exhibit different spectral features consistent with their geometry.
Therefore, by analyzing the position, intensity, and number of absorption bands in the electronic spectrum of a metal complex of (Z)-Furfural isonicotinoylhydrazone, researchers can deduce critical information about the coordination mode of the ligand and the resulting coordination geometry around the metal center. ikprress.orgmdpi.comresearchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Parent Ion Peak and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular structure of (Z)-Furfural isonicotinoylhydrazone. The molecular formula of the compound is C₁₁H₉N₃O₂, which corresponds to a molecular weight of approximately 215.21 g/mol . ncats.ioechemi.com In electron ionization mass spectrometry (EI-MS), this would result in a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 215.
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering detailed structural information. The fragmentation of (Z)-Furfural isonicotinoylhydrazone is expected to proceed through the cleavage of its most labile bonds, particularly around the hydrazone linkage (-CO-NH-N=CH-). The stability of the resulting fragment ions often dictates the observed fragmentation pathways. libretexts.orglibretexts.org
Key fragmentation pathways would include:
Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazones, leading to the formation of the isonicotinoyl cation ([C₆H₄NCO]⁺) at m/z 120 and the furfurylidene-imine radical.
Cleavage of the C-C bond between the furan ring and the imine carbon: This would generate a furfuryl radical and an isonicotinoyl-diazene cation, or more likely, the furan-2-yl-methylium ion ([C₅H₅O]⁺) at m/z 81 and the isonicotinoyl hydrazide radical.
Formation of Acylium Ions: Cleavage of the bond between the carbonyl carbon and the adjacent amide nitrogen can produce a stable isonicotinoyl acylium ion ([C₆H₄NCO]⁺) at m/z 106. libretexts.orgchemguide.co.uk
Fragmentation of the Heterocyclic Rings: The furfural moiety itself is known to fragment, producing characteristic ions such as the furan ring fragment at m/z 67 (loss of CHO) and the cyclopropenyl cation at m/z 39. nist.gov The pyridine ring from the isonicotinoyl portion can lead to fragments corresponding to the pyridine cation at m/z 78.
The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed, such as the acylium ion at m/z 106 or the furfuryl cation at m/z 81. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for (Z)-Furfural Isonicotinoylhydrazone
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 215 | Molecular Ion (Parent Ion) | [C₁₁H₉N₃O₂]⁺˙ |
| 121 | Isonicotinoyl hydrazide cation | [C₆H₅N₃O]⁺ |
| 106 | Isonicotinoyl acylium ion | [C₆H₄NCO]⁺ |
| 95 | Furfurylidene-imine cation | [C₅H₅NO]⁺ |
| 81 | Furfuryl cation | [C₅H₅O]⁺ |
| 78 | Pyridine cation | [C₅H₄N]⁺ |
Single Crystal X-ray Diffraction Studies
Determination of Molecular and Crystal Structures of (Z)-Furfural Isonicotinoylhydrazone
While specific single-crystal X-ray diffraction data for (Z)-Furfural isonicotinoylhydrazone was not found in the surveyed literature, its molecular and crystal structure can be reliably predicted based on extensive studies of closely related isonicotinoylhydrazone derivatives. researchgate.netresearchgate.net
Molecular Structure: The molecule is expected to adopt a predominantly planar conformation, which maximizes π-conjugation across the furan ring, the azomethine group (-CH=N-), and the amide linkage (-NH-C=O-). The "(Z)-" designation refers to the stereochemistry around the C=N double bond, where the furan ring and the amide nitrogen are on the same side of the bond axis. researchgate.netresearchgate.net Studies on analogous structures confirm that the hydrazone unit is generally planar. researchgate.net The dihedral angle between this plane and the pyridine ring is expected to be relatively small, further supporting an extended planar structure. researchgate.net Bond lengths and angles would be consistent with a hybrid of keto-amine (-C(=O)-NH-) and enol-imine (-C(OH)=N-) tautomeric forms, although in the solid state, the keto-amine form is typically predominant for similar hydrazones. researchgate.net
Crystal Structure: In the solid state, the crystal packing is dominated by a network of intermolecular hydrogen bonds. The amide proton (N-H) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O), the azomethine nitrogen, and the pyridine ring nitrogen are effective hydrogen bond acceptors. researchgate.net This typically leads to the formation of hydrogen-bonded dimers or extended one-dimensional chains. A common motif involves a hydrogen bond between the amide N-H of one molecule and the pyridine nitrogen of an adjacent molecule. researchgate.netresearchgate.net
Furthermore, π-π stacking interactions between the aromatic furan and pyridine rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. researchgate.net These interactions, combined with the hydrogen bonding network, would result in a well-ordered, three-dimensional supramolecular architecture.
Table 3: Expected Crystallographic Parameters for (Z)-Furfural Isonicotinoylhydrazone (by Analogy)
| Parameter | Expected Value/Feature | Basis of Analogy/Source |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for related hydrazones |
| Space Group | P2₁/c or similar centrosymmetric group | researchgate.net |
| Configuration | (Z) about C=N bond, (E) about amide C-N bond | researchgate.net |
| Hydrogen Bonding | Intermolecular N-H···N(pyridine) and C-H···O bonds | researchgate.netresearchgate.net |
| Key Interactions | π-π stacking between aromatic rings | researchgate.net |
| Tautomeric Form | Keto-amine form predominates in solid state | researchgate.net |
Free Radical Scavenging Capabilities
The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals, which are implicated in various oxidative processes. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and widely used method to determine the antioxidant activity of chemical compounds. jmchemsci.commdpi.com This method is based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a change in the solution's color from deep purple to yellow. jmchemsci.com The effectiveness of the antioxidant can be quantified by measuring the decrease in absorbance at a specific wavelength, typically around 517 nm. jmchemsci.comjmchemsci.com
Derivatives of furfural have been investigated for their antioxidant properties. jmchemsci.comsid.ir Studies on various furfural derivatives have demonstrated their capacity to act as free radical scavengers. jmchemsci.comjmchemsci.com For instance, certain derivatives have shown significant DPPH radical scavenging activity, with their efficacy being compared to standard antioxidants like ascorbic acid. sid.ir The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of electrons to terminate free radical chain reactions. sid.ir While specific IC₅₀ values for Furfural isonicotinoylhydrazone, (Z)- are not extensively detailed in the provided research, the general class of furfural-based compounds has shown promise in this area. jmchemsci.comjmchemsci.comsid.ir The evaluation of antioxidant activity is crucial as it points to the potential of these molecules to mitigate cellular damage caused by free radicals. jmchemsci.com
Crystal Packing and Supramolecular Assembly in Metal Complexes
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces that lead to the formation of a stable, ordered supramolecular assembly. bath.ac.uk In the case of metal complexes with isonicotinoylhydrazone-based ligands, the crystal packing is often influenced by π–π stacking interactions between aromatic rings, such as pyridine rings. rsc.org These interactions contribute to the formation of extended three-dimensional networks.
Complementary Analytical Techniques for Complex Characterization
Molar Conductivity Measurements for Electrolytic Nature
Molar conductivity measurements are a fundamental technique used to determine the electrolytic nature of metal complexes in solution. This measurement helps to establish whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. nih.gov The measurements are typically carried out by dissolving the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a specific concentration. nih.govresearchgate.net
The molar conductivity values obtained are then compared with established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, 1:3 electrolyte). nih.govresearchgate.net For instance, low molar conductivity values generally indicate that the complex is a non-electrolyte, suggesting that the anions are directly coordinated to the metal center. chemmethod.comikprress.org Conversely, higher values suggest an electrolytic nature, where one or more anions are not part of the primary coordination sphere. nih.govresearchgate.net Studies on various metal complexes of furfural-derived Schiff bases have utilized this technique to propose their structures in solution. nih.govresearchgate.netchemmethod.com
| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |
|---|---|---|---|---|
| Fe(L)(bpy)₃ | DMF | 280 | 1:3 electrolyte | nih.gov |
| Co(L)(bpy)₂ | DMF | 143-176 | 1:2 electrolyte | nih.gov |
| Cu(L)(bpy)₂ | DMF | 143-176 | 1:2 electrolyte | nih.gov |
| Cd(L)(bpy)₂ | DMF | 143-176 | 1:2 electrolyte | nih.gov |
| VO(II), Cr(III), Co(II), Ni(II), Cu(II), Zn(II) complexes | DMSO | - | 1:1 electrolyte | chemmethod.com |
| Mn(II), Cd(II) complexes | DMSO | - | Non-electrolyte | chemmethod.com |
| Cu(II) complexes (a, b, c, d) | DMSO, DMF, ethanol, methanol (B129727), benzene | - | Non-electrolyte (due to insolubility) | ikprress.org |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the molecule. The experimental values are then compared with the calculated values for the proposed structure to confirm the stoichiometry of the ligand and its metal complexes. researchgate.net This analysis is crucial for verifying the metal-to-ligand ratio in coordination compounds. chemmethod.com
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to study the thermal stability of compounds and to determine the presence of coordinated or lattice solvent molecules, such as water. researchgate.net The decomposition pattern observed in the TGA curve can provide information about the composition of the complex and its thermal degradation pathway. For instance, an initial weight loss at a lower temperature often corresponds to the loss of water molecules, while the decomposition of the organic ligand occurs at higher temperatures. researchgate.net The final residue at the end of the experiment typically corresponds to the most stable metal oxide.
Coordination Chemistry of Furfural Isonicotinoylhydrazone, Z As a Ligand
Donor Atom Versatility and Ligand Denticity
Furfural (B47365) isonicotinoylhydrazone, (Z)- (FINH), possesses multiple potential donor atoms: the pyridine (B92270) ring nitrogen, the two hydrazone nitrogens, the carbonyl oxygen, and the furan (B31954) ring oxygen. This structural complexity allows it to adopt several coordination modes, acting as a flexible building block in the design of metal complexes.
Monodentate, Bidentate, and Tridentate Coordination Modes
The denticity of FINH is adaptable, though it most commonly acts as a bidentate ligand.
Monodentate Coordination: While theoretically possible, monodentate coordination for FINH is not commonly observed. The inherent structure of the molecule, with donor atoms positioned to form stable five- or six-membered chelate rings, makes polydentate coordination highly favorable. In related furfural Schiff base derivatives, monodentate coordination through the azomethine nitrogen has been reported researchgate.net.
Bidentate Coordination: This is the most prevalent coordination mode for FINH. It typically coordinates to metal ions through the azomethine nitrogen and the carbonyl oxygen of the hydrazone moiety scirp.orgasianpubs.org. This forms a stable five-membered chelate ring. Infrared spectral studies of Cu(II), Co(II), and Ni(II) complexes confirm this bidentate nature, showing a shift in the vibrational frequencies of the C=O and C=N groups upon complexation scirp.org. In some instances, coordination can also occur via the furan oxygen and the azomethine nitrogen nih.gov.
Tridentate Coordination: The potential for tridentate coordination exists by involving the pyridyl nitrogen in addition to the azomethine nitrogen and the enolic oxygen. While less common for FINH itself, related isonicotinoyl hydrazone ligands, such as di-2-pyridyl ketone isonicotinoyl hydrazone, have been shown to act as tridentate ligands, coordinating through the pyridyl nitrogen, azomethine nitrogen, and enolic oxygen nih.gov.
Influence of Keto-Enol Tautomerism on Coordination Sites
Keto Form: In neutral or specific acidic conditions, the ligand coordinates in its neutral keto form. The coordination occurs through the carbonyl oxygen (C=O) and the azomethine nitrogen (-CH=N-). The ligand acts as a neutral molecule in this mode.
Enol Form: In the presence of certain counterions or in basic media, the ligand can undergo deprotonation to its enol form. The coordination then occurs through the enolate oxygen (-C-O⁻) and the azomethine nitrogen. In this mode, the ligand acts as a monoanionic species, having lost a proton from the hydrazone moiety.
The specific form adopted is often influenced by the reaction conditions, the nature of the metal salt used, and the pH of the medium ikprress.org. For example, studies on copper(II) complexes have shown that with a chloride counterion, the ligand coordinates in its deprotonated enol form, while with nitrate, acetate, and sulfate (B86663) counterions, it coordinates in the neutral keto form.

Geometrical Structures of Metal Complexes
The interaction between Furfural isonicotinoylhydrazone and various metal ions leads to complexes with diverse and interesting geometrical structures. The final geometry is a result of the coordination number, the nature of the metal ion, and the steric and electronic properties of the ligand itself.
Distorted Octahedral, Tetrahedral, Square Planar, Trigonal Bipyramidal, and Pentagonal Bipyramidal Geometries
FINH is capable of forming complexes with a range of geometries:
Distorted Octahedral: This geometry is common for coordination number six. In complexes of related isonicotinoyl hydrazones, two bidentate ligands and two other monodentate ligands (like water molecules) coordinate to the central metal ion, resulting in a distorted octahedral structure asianpubs.orgnih.gov.
Tetrahedral: For four-coordinate complexes, a tetrahedral geometry can be adopted, particularly with d¹⁰ metal ions like Zn(II) or when bulky ligands are involved researchgate.net.
Square Planar: This four-coordinate geometry is frequently observed for d⁸ metal ions such as Ni(II) and Cu(II). Several studies on Cu(II), Co(II), and Ni(II) complexes with FINH have proposed a square-planar geometry based on spectroscopic and magnetic susceptibility data scirp.org.
Trigonal Bipyramidal: This five-coordinate geometry is a possibility, though less commonly reported for FINH complexes. It can arise when the metal ion's size and electronic configuration favor a coordination number of five.
Pentagonal Bipyramidal: This seven-coordinate geometry is rare and has not been specifically documented for complexes of Furfural isonicotinoylhydrazone.
Factors Influencing Coordination Geometry
Several factors work in concert to determine the ultimate three-dimensional structure of the metal complex:
Metal Ion: The identity of the metal ion, including its size, charge, and d-electron configuration, is a primary determinant of geometry. For instance, Cu(II) (d⁹) and Ni(II) (d⁸) ions readily form square planar complexes with FINH scirp.org, while Fe(II) and Co(II) have been shown to form octahedral geometries with a similar furfural hydrazone ligand nih.gov.
Counterions: The anion from the metal salt can play a significant role. It can influence whether the ligand coordinates in the keto or enol form, and in some cases, the anion itself may coordinate to the metal, thus affecting the coordination number and geometry.
The table below summarizes the observed coordination behavior of Furfural isonicotinoylhydrazone and related ligands with different metal ions.
Table 1: Coordination Characteristics of Furfural Isonicotinoylhydrazone and Related Ligands
| Metal Ion | Ligand Form | Coordination Mode | Observed Geometry | Reference |
|---|---|---|---|---|
| Cu(II) | Keto or Enol | Bidentate (N,O) | Square Planar | scirp.org |
| Co(II) | Keto | Bidentate (N,O) | Square Planar | scirp.org |
| Ni(II) | Keto | Bidentate (N,O) | Square Planar | scirp.org |
| Mn(II) | Not Specified | Bidentate (N,O) | Distorted Octahedral | asianpubs.org |
Chelation Properties and Their Academic Implications
The ability of Furfural isonicotinoylhydrazone to act as a chelating agent, binding to a central metal atom through two or more donor atoms, is of significant academic interest. Chelation results in the formation of stable five- or six-membered rings, an effect known as the "chelate effect." This enhanced stability of the resulting metallacycles compared to complexes with analogous monodentate ligands has several implications.
From an academic standpoint, the chelation properties of FINH make it an excellent ligand for stabilizing various oxidation states of metal ions and for studying the subtle electronic and steric effects that govern coordination phenomena. The rigidity and planarity of the chelated ring system can also lead to interesting photophysical and electrochemical properties in the resulting complexes. The versatile coordination and tautomeric behavior provide a rich platform for fundamental studies in coordination chemistry, exploring how factors like pH, solvent, and counterions can be used to tune the structure and properties of metal complexes.
Optimization of Chelation Efficacy through Ligand Design
The effectiveness of a chelating agent is intrinsically linked to its molecular structure. In the context of Furfural isonicotinoylhydrazone, (Z)-, and its analogs, strategic modifications to the ligand's framework can significantly enhance its ability to bind metal ions. Research into related isonicotinoyl hydrazone chelators has provided valuable insights into the principles of ligand design for optimizing chelation efficacy.
One key aspect of ligand design is the strategic placement of electron-withdrawing or electron-donating groups. For instance, in studies of analogous aroylhydrazone chelators, the introduction of electron-withdrawing groups has been shown to be a crucial feature in the design of N,N,O-aroylhydrazones as potential therapeutic agents. nih.gov These modifications can influence the electronic properties of the donor atoms, thereby affecting the stability and redox potential of the resulting metal complexes. nih.gov
The nature of the donor atom set is another critical factor. While Furfural isonicotinoylhydrazone typically coordinates through its nitrogen and oxygen atoms (an N,O-donor set), studies on similar structures have shown that substituting the oxygen donor with a sulfur atom to create an N,N,S-donor set can markedly increase the anti-proliferative and redox activity of the resulting metal complexes. This highlights the profound impact that the choice of donor atoms has on the biological potential of the chelator.
Furthermore, the steric hindrance around the coordination site plays a significant role. The presence of bulky alkyl substituents near the hydrazone bond in some salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs has been found to severely limit their biological activity. nih.gov Conversely, the introduction of long, flexible alkyl chains adjacent to the hydrazone bond in other SIH analogs resulted in specific cytotoxic effects against certain cancer cell lines. nih.gov These findings underscore the delicate balance required in ligand design to ensure both effective chelation and desired biological outcomes.
In the case of Furfural isonicotinoylhydrazone, (Z)-, it acts as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the carbonyl oxygen. researchgate.net The infrared spectra of its metal complexes show a shift in the vibrational frequency of the C=N (azomethine) and C=O (carbonyl) groups, confirming their involvement in coordination. researchgate.net The geometry of the resulting complexes is influenced by the metal ion and the ligand-to-metal ratio, with square-planar and octahedral geometries being commonly observed. researchgate.netchemmethod.com
Interactive Table: Spectroscopic Data of Furfural Isonicotinoylhydrazone (INH-FFL) and its Metal Complexes researchgate.net
| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |
| INH-FFL (Ligand) | 1650.62 | 1600.80 | - | - |
| [Cu(INH-FFL)₂]Cl₂ | 1635.58 | 1579.52 | 545.86 | 459.05 |
| [Co(INH-FFL)₂]Cl₂ | 1629.79 | 1567.94 | 540.07 | 464.84 |
| [Ni(INH-FFL)₂]Cl₂ | 1631.72 | 1571.80 | 541.04 | 462.91 |
This table illustrates the shifts in IR absorption frequencies upon complexation, providing evidence for the coordination of the azomethine nitrogen and carbonyl oxygen to the metal centers.
Relationship between Chelation and Biochemical Interactions (General Context)
The biological activity of hydrazones is often significantly enhanced upon chelation with metal ions. mdpi.comsciensage.info This phenomenon is attributed to several factors that are directly influenced by the formation of the metal complex. The coordination of a metal ion to Furfural isonicotinoylhydrazone, (Z)-, and similar ligands can lead to more potent and sometimes novel biochemical interactions.
A primary principle governing this relationship is the concept of increased lipophilicity. The chelation process can reduce the polarity of the metal ion, leading to a metal complex that is more lipid-soluble than the free ligand or the metal salt alone. researchgate.net This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of cells, thereby increasing its bioavailability and allowing it to reach intracellular targets more effectively. researchgate.net
Once inside the cell, the metal complex can exert its biological effects through various mechanisms. One of the most significant is the alteration of redox processes. The redox potential of a metal ion can be modulated by the coordinating ligand. nih.gov Metal complexes of hydrazones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress within cells, which is a key mechanism for the anticancer activity of many metal-based drugs. nih.gov
Furthermore, the geometry and stability of the metal complex are crucial for its interaction with biological macromolecules such as proteins and DNA. mdpi.com The specific three-dimensional structure of a Furfural isonicotinoylhydrazone metal complex allows it to bind to active sites of enzymes, potentially inhibiting their function, or to intercalate with the base pairs of DNA, disrupting DNA replication and transcription processes. preprints.org
Studies on the metal complexes of N-isonicotinamido-furfuraldimine have demonstrated their enhanced antimicrobial activity compared to the free ligand. researchgate.net This increased potency is a direct consequence of chelation, where the synergistic action of the metal ion and the ligand leads to a more effective biological agent. researchgate.net
Interactive Table: Antimicrobial Activity of Furfural Isonicotinoylhydrazone (INH-FFL) and its Metal Complexes (Zone of Inhibition in mm) researchgate.net
| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Salmonella typhi |
| INH-FFL (Ligand) | 10 | 12 | 11 | 9 |
| [Cu(INH-FFL)₂]Cl₂ | 14 | 16 | 15 | 13 |
| [Co(INH-FFL)₂]Cl₂ | 13 | 15 | 14 | 12 |
| [Ni(INH-FFL)₂]Cl₂ | 12 | 14 | 13 | 11 |
The data clearly shows that the metal complexes exhibit greater zones of inhibition against all tested bacterial strains compared to the uncomplexed ligand, illustrating the positive impact of chelation on biochemical interactions.
While extensive literature exists on the DFT analysis of related hydrazone compounds, including other isomers (such as the E-isomer) and derivatives of furfural or isonicotinohydrazide, these findings are not directly applicable to the specific (Z)-isomer . researchgate.netresearchgate.net The conformational and electronic properties of isomers can differ significantly, and presenting data from an analogous but distinct molecule would be scientifically inaccurate.
The methodologies outlined—such as geometry optimization, frontier molecular orbital analysis, vibrational frequency calculations, and the prediction of nonlinear optical properties—are standard computational chemistry techniques used to characterize novel compounds. mdpi.comnih.govnih.gov Studies on similar molecules confirm that DFT is a powerful tool for these investigations. nih.govmdpi.comresearchgate.net However, without specific calculations performed on Furfural isonicotinoylhydrazone, (Z)-, it is impossible to provide the detailed research findings, data tables, and scientifically accurate content as stipulated in the instructions.
Therefore, the generation of the requested article cannot be completed, as the foundational scientific data for this specific compound is not available in the public domain based on the conducted search.
Advanced Theoretical and Computational Investigations of Furfural Isonicotinoylhydrazone, Z
Molecular Docking and Dynamics Simulations
Advanced computational techniques, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the potential biological activity of Furfural (B47365) isonicotinoylhydrazone and related compounds by modeling their interactions with macromolecular targets. These methods provide critical insights into the binding modes, affinities, and stability of ligand-protein complexes.
Prediction of Binding Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands like Furfural isonicotinoylhydrazone might interact with biological macromolecules such as enzymes and proteins, which are often drug targets.
Docking studies on similar compounds, such as tritopic hydrazone ligands, have been performed to investigate their antimicrobial activity against targets like tyrosinase from Bacillus megaterium. mdpi.com Such studies are crucial for understanding the ligand-receptor interactions that could inform the design of new potential drugs. mdpi.com For the parent compound, furfural, docking analyses have been conducted against targets like Heme Oxygenase I and PPARγ to explore its potential anti-inflammatory properties. nih.gov These studies identify the specific amino acid residues within the active site of the protein that are crucial for ligand binding. For instance, in a study with PPARγ, furfural was found to form a hydrogen bond with the amino acid GLN-410. nih.gov
Analysis of Binding Affinities and Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)
The binding affinity, often expressed as binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A lower binding energy typically indicates a more stable and favorable interaction. Molecular docking simulations provide estimates of these binding energies and detail the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.
In a molecular docking study of a xanthene-based hydrazone ligand, a significant binding energy was observed, suggesting strong interaction with its target. mdpi.com For the related compound furfural, docking against Heme Oxygenase I revealed a binding energy of -6.8 kcal/mol. nih.gov The analysis of the docked pose showed specific interactions, for example, furfural formed a hydrogen bond with the PHE-79 residue of Heme Oxygenase I. nih.gov Similarly, when docked with PPARγ, a hydrogen bond was observed with GLN-410 at a distance of 2.0 Å, indicating a favorable interaction. nih.gov The analysis of these interactions is fundamental for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity.
Table 1: Molecular Docking Interaction Data for Furfural
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |
|---|---|---|---|---|
| Heme Oxygenase I | Furfural | -6.8 | PHE-79 | N/A (specific distance not provided) |
This table is generated based on data for the parent compound, furfural, to illustrate the type of data obtained from molecular docking studies.
Stability and Dynamics of Ligand-Target Interactions (e.g., Protein-Ligand Interactions)
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the ligand and protein and the persistence of key interactions.
MD simulations have been employed to study furfural and its derivatives in various environments. nih.govpolimi.it These simulations can assess the stability of binding modes predicted by docking. For instance, MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains stable or undergoes significant conformational changes. The persistence of hydrogen bonds and other interactions observed in docking can also be monitored throughout the simulation. In studies of other ligand-protein systems, MD simulations have been used to analyze changes in the protein's helix structures upon ligand binding, which can affect biological activity. mdpi.com Such analyses are crucial for confirming the viability of a docked conformation and understanding the dynamic nature of the ligand-target interaction.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like Furfural isonicotinoylhydrazone. nih.gov These methods provide a detailed understanding of chemical bonding and reactivity.
Atom in Molecule (AIM) Analysis for Bonding Characterization
Electron Localization Function (ELF) for Chemical Bonding Visualization
The Electron Localization Function (ELF) is a theoretical tool that provides a visual representation of electron localization in a molecule. jussieu.fr It maps regions of high electron density, which correspond to chemical bonds and lone pairs, offering an intuitive picture of the chemical structure. jussieu.fr The ELF is derived from the kinetic energy density and provides a measure of the Pauli repulsion, allowing for a clear distinction between core, bonding, and non-bonding (lone pair) electrons. For a molecule like Furfural isonicotinoylhydrazone, an ELF analysis would visualize the covalent bonds, the aromatic character of the rings, and the location of lone pairs on the nitrogen and oxygen atoms. This visualization is invaluable for understanding the molecule's reactivity and intermolecular interaction patterns. jussieu.fr
Table 2: Mentioned Compounds
| Compound Name |
|---|
| (Z)-Furfural isonicotinoylhydrazone |
| Furfural |
| (E)-N′-(furan-2-ylmethylene)nicotinohydrazide |
| Isoginkgetin |
| 5-Hydroxymethylfurfural (B1680220) |
Mechanistic Pathways and Reaction Kinetics Involving Furfural Isonicotinoylhydrazone, Z
Mechanistic Aspects of Compound Synthesis
The synthesis of Furfural (B47365) isonicotinoylhydrazone is a classic example of hydrazone formation, a condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. The stereochemical outcome, particularly the selective formation of the (Z)-isomer, is governed by specific reaction conditions and molecular interactions.
The formation of Furfural isonicotinoylhydrazone from furfural and isonicotinic acid hydrazide proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The reaction is generally reversible and its rate is highly dependent on the pH of the medium. youtube.comyoutube.com
The established mechanism involves the following key steps:
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of furfural by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
Nucleophilic Attack: The terminal nitrogen atom of the isonicotinic acid hydrazide, acting as a nucleophile, attacks the activated carbonyl carbon of furfural. This attack results in the formation of a tetrahedral intermediate known as a carbinolamine. youtube.comnih.gov
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is subsequently protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, leading to the elimination of a water molecule.
Deprotonation: The final step is the deprotonation of the iminium ion to yield the neutral hydrazone product, Furfural isonicotinoylhydrazone, and regenerate the acid catalyst.
The C=N double bond in hydrazones allows for the existence of geometric isomers, designated as (E) and (Z). The selective synthesis of the (Z)-isomer of Furfural isonicotinoylhydrazone is influenced by several factors, primarily steric hindrance and intramolecular interactions. nih.govmdpi.com
Steric Effects: The relative stability of the (E) and (Z) isomers is often dictated by the steric repulsion between the substituents attached to the imine carbon and nitrogen atoms. The thermodynamically more stable isomer is typically the one that minimizes these steric clashes. In the case of N-acyl hydrazones derived from aromatic aldehydes, the (E) isomer is often thermodynamically favored due to reduced steric hindrance. researchgate.net
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize one isomer over the other. mdpi.com For acylhydrazones, a hydrogen bond between the N-H proton and a nearby acceptor group (like an ortho-substituent on the aldehyde ring) can lock the conformation and favor the formation of a specific isomer. mdpi.com In Furfural isonicotinoylhydrazone, the possibility of hydrogen bonding between the N-H proton and the oxygen atom of the furan (B31954) ring or the nitrogen of the pyridine (B92270) ring could influence the stability of the (Z) configuration.
Solvent and Temperature: The choice of solvent can affect isomer ratios by differentially solvating the transition states leading to each isomer. Temperature can also play a role, with higher temperatures potentially allowing for the equilibration to the most thermodynamically stable isomer. Photochemical conditions can also be used to induce E/Z isomerization. mdpi.comnih.gov
Studies on related acylhydrazones have shown that the (Z)-isomer, while often thermodynamically less favored, can be stabilized through specific intramolecular H-bonds, making its isolation possible. mdpi.com The precise control over the synthesis of the (Z)-isomer of Furfural isonicotinoylhydrazone would likely depend on a careful selection of reaction conditions that favor kinetic control or specific stabilizing interactions.
Mechanistic Studies of Metal Complex Formation
Furfural isonicotinoylhydrazone is an effective chelating agent, capable of forming stable complexes with a variety of transition metal ions. This is due to the presence of multiple donor atoms: the azomethine nitrogen, the carbonyl oxygen (often in its enol form), and the pyridine ring nitrogen. researchgate.netchemistryjournal.net
The formation of metal complexes with hydrazone ligands is a stepwise process. The thermodynamic stability of these complexes is a critical aspect, often evaluated through the determination of stability constants.
Coordination Modes: Furfural isonicotinoylhydrazone can act as a bidentate or tridentate ligand. Coordination typically involves the azomethine nitrogen and the enolic oxygen, which is formed by the tautomerization of the amide group. The pyridine nitrogen can also participate in coordination, leading to a tridentate chelate. nih.govjptcp.com
Thermodynamic Stability: The stability of the formed metal complexes generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II). nih.gov This order reflects the decrease in ionic radii and the increase in crystal field stabilization energy across the series. Potentiometric studies on similar hydrazone complexes have shown that the complexation process is often spontaneous and enthalpy-driven. nih.gov
Table 1: Representative Thermodynamic Data for Metal(II) Complex Formation with a Hydrazone Ligand Data is illustrative for a similar tridentate hydrazone ligand and may vary for the specific title compound.
| Metal Ion | Log K1 | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| Mn(II) | 10.5 | 60.0 | 45.0 | 50.3 |
| Co(II) | 11.2 | 64.0 | 50.0 | 46.9 |
| Ni(II) | 11.8 | 67.4 | 53.0 | 48.3 |
| Cu(II) | 13.5 | 77.1 | 62.0 | 50.6 |
Source: Adapted from thermodynamic studies on similar hydrazone complexes. nih.govelectrochemsci.org
Ligand Exchange and Complex Transformation Pathways
Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of a metal ion with another ligand. ljmu.ac.uk When Furfural isonicotinoylhydrazone is introduced to a solution containing hydrated metal ions, such as [Cu(H₂O)₆]²⁺, the hydrazone ligands typically displace the water molecules to form a more stable complex. ljmu.ac.uk
The kinetics of ligand exchange can vary significantly depending on the metal ion and the nature of the entering and leaving ligands. The process may occur sequentially, with water molecules being replaced one by one. The transformation can also involve a change in the coordination geometry of the metal complex. For instance, the coordination of four chloride ions to a hexaaquacobalt(II) ion results in a change from an octahedral to a tetrahedral geometry due to the larger size of the chloride ions. ljmu.ac.uk Similarly, coordination with a bulky ligand like Furfural isonicotinoylhydrazone could induce changes in the complex's geometry, which in turn affects its chemical and physical properties. researchgate.netnih.gov
Advanced Mechanistic Investigations in Catalysis and Degradation (General Furfural Context)
Furfural, as the parent aldehyde of the title compound, is a key platform molecule derived from biomass. Its high reactivity makes it a substrate for various catalytic transformations and degradation pathways. acs.orgnih.gov
Degradation Pathways: Furfural can undergo degradation under various conditions. In microbial systems, two main pathways are observed. Aerobic degradation often involves the oxidation of furfural to 2-furoic acid, which is then activated by coenzyme A and further metabolized into the TCA cycle. pnas.orgnih.govethz.ch Under anaerobic conditions, microorganisms may reduce furfural to the less toxic furfuryl alcohol to mitigate its inhibitory effects. researchgate.net Thermal or acidic conditions can also lead to the degradation of furfural into formic acid and polymeric resins known as humins. mdpi.com
Catalytic Conversion Mechanisms: The catalytic upgrading of furfural into valuable chemicals and fuels is an area of intensive research.
Hydrogenation/Hydrodeoxygenation: The selective hydrogenation of furfural can yield furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran (B129897), depending on the catalyst and reaction conditions. Computational studies on bimetallic catalysts like CuNi have elucidated the reaction mechanism for hydrodeoxygenation to 2-methylfuran. The process involves the initial hydrogenation of the carbonyl group to form a furfuryl alcohol intermediate, followed by dehydroxylation and further hydrogenation. The rate-controlling step is often the hydrogenation of a surface hydroxyl group to form water. nih.gov
Decarbonylation: Furfural can be converted to furan by losing a molecule of carbon monoxide. This reaction can be catalyzed by metals like palladium or by acid catalysts such as HZSM-5 zeolites. acs.orgresearchgate.net The mechanism on HZSM-5 involves the protonation of the carbonyl oxygen by a Brønsted acid site, followed by a rearrangement that breaks the aldehyde C-C bond, releasing furan and carbon monoxide. researchgate.net
Reductive Amination: Furfural can be converted into amines and N-heterocycles like piperidine (B6355638) through a cascade of reactions starting with reductive amination, followed by hydrogenation and ring rearrangement. khanacademy.org
These advanced investigations provide a molecular-level understanding of the reaction networks involving furfural, which is essential for designing efficient biorefinery processes.
Catalytic Hydrogenation Pathways of Furfural Derivatives
The catalytic hydrogenation of furfural is a versatile process that can yield a variety of valuable chemicals, with the product distribution being highly dependent on the catalyst, solvent, and reaction conditions. researchgate.netmdpi.com The primary reaction pathways involve either the hydrogenation of the aldehyde group or the saturation of the furan ring. researchgate.net
The initial hydrogenation of furfural typically targets the aldehyde group to produce furfuryl alcohol (FOL). researchgate.net This step is often followed by several competing or sequential reactions:
Hydrogenolysis of the C-O bond in furfuryl alcohol to form 2-methylfuran (MF). aston.ac.uk
Hydrogenation of the furan ring of furfuryl alcohol to produce tetrahydrofurfuryl alcohol (THFA). scirp.org
Complete hydrogenation leading to ring opening and the formation of various aliphatic alcohols and hydrocarbons. rsc.org
The choice of metal catalyst is crucial in directing selectivity. mdpi.com Copper-based catalysts are known for their high selectivity towards the hydrogenation of the carbonyl group to yield furfuryl alcohol, as Cu has low activity for C-O hydrogenolysis and furan ring hydrogenation. nih.gov Noble metals like Platinum (Pt) and Palladium (Pd) are also highly active. Pt catalysts can promote the hydrogenation of furfural to furfuryl alcohol and its subsequent conversion to 2-methylfuran. aston.ac.uk The nature of the catalyst support and the presence of promoters can further influence reaction pathways. mdpi.comnih.gov For instance, acidic supports can facilitate dehydration and rearrangement reactions. mdpi.com
A simplified reaction network for furfural hydrogenation is illustrated below: Furfural → Furfuryl Alcohol → 2-Methylfuran Furfural → Furfuryl Alcohol → Tetrahydrofurfuryl Alcohol → Tetrahydro-2-methylfuran Furfural → Furan (via decarbonylation)
Studies using density functional theory (DFT) on Pd(111) surfaces indicate that tetrahydrofuran (B95107) (THF), a product of furan hydrogenation, is kinetically preferred at lower temperatures, while ring-opening products like 1-butanol (B46404) are thermodynamically favored and form at higher temperatures. rsc.org The reaction kinetics for the hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Raney nickel catalyst have been shown to follow a first-order model with respect to the furfural concentration. scirp.org
| Catalyst System | Primary Product(s) | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Cu-based catalysts | Furfuryl Alcohol (FOL) | Selective hydrogenation of C=O bond | nih.gov |
| Pt(111) | Furfuryl Alcohol, 2-Methylfuran (MF) | Stepwise hydrogenation followed by hydrogenolysis | aston.ac.uk |
| Pd-based catalysts | Tetrahydrofurfuryl Alcohol (THFA) | Favors furan ring hydrogenation | mdpi.com |
| Raney Nickel | Tetrahydrofurfuryl Alcohol (THFA) | Follows first-order kinetics | scirp.org |
| ZrO₂ | Furfuryl Alcohol (FOL) | Transfer hydrogenation via Meerwein-Ponndorf-Verley (MPV) reduction | mdpi.com |
Electrocatalytic Reaction Mechanisms for Furfural Transformation (e.g., Proton-Electron Coupled Transfer)
Electrocatalytic hydrogenation (ECH) offers an alternative to thermocatalytic routes, using electricity to drive the reduction of furfural at ambient temperature and pressure. doi.orgacs.org The reaction mechanisms are complex and involve a competition between direct electron transfer and surface-mediated hydrogenation pathways. doi.orgrsc.org
Two primary mechanisms are often disputed for furfural electroreduction:
Proton-Coupled Electron Transfer (PCET): In this pathway, surface-adsorbed furfural is hydrogenated by protons from the electrolyte, coupled with electron transfer from the electrode. rsc.org This is considered an outer-sphere reaction process. rsc.org
Electrocatalytic Hydrogenation (ECH): This inner-sphere process involves the hydrogenation of adsorbed furfural by adsorbed hydrogen atoms (H). researchgate.net These hydrogen atoms are generated on the catalyst surface via the Volmer reaction (H⁺ + e⁻ → H). rsc.orgresearchgate.net
The mechanism for the electrocatalytic hydrogenation of furfural to furfuryl alcohol involves the adsorption of the carbonyl group onto the catalyst surface, where it forms a radical intermediate after reacting with a proton. rsc.org This radical then interacts with adsorbed hydrogen to yield furfuryl alcohol, with the initial proton addition often being the rate-determining step. rsc.orgresearchgate.net
Copper (Cu) has been identified as a uniquely selective electrocatalyst, capable of producing both furfuryl alcohol and 2-methylfuran with high efficiency depending on the applied potential and pH. rsc.org Modifying the electrode-electrolyte interface, for example by adding certain quaternary ammonium (B1175870) salts, can modulate the electrical double layer, repel interfacial water, and suppress hydrogen atom transfer processes, thereby shifting selectivity from furfuryl alcohol to 2-methylfuran. nih.gov Kinetic studies can provide mechanistic insights; for example, enforcing a protonation-first pathway before electron transfer has been shown to suppress radical-mediated polymerization and achieve near-unity selectivity for furfuryl alcohol. researchgate.net
| Electrode Material | Primary Product(s) | Proposed Mechanism | Reference |
|---|---|---|---|
| Copper (Cu) | Furfuryl Alcohol (FA), 2-Methylfuran (MF) | Competition between PCET and ECH | rsc.org |
| AgPd Alloy Nanoparticles | Furfuryl Alcohol (FA) | High Faradaic efficiency (>95%) at low overpotentials | rsc.org |
| d-ZnMn₂O₄-C | Furfuryl Alcohol (FA) | Dual ECH and direct electroreduction mechanism | doi.org |
| PdCu Bimetallic Oxide | Furfuryl Alcohol (FA) | Enforced protonation-first pathway to suppress polymerization | researchgate.net |
Degradation Pathways of Furanic Compounds and Humin Formation (e.g., Polymerization, Condensation, Hydrolytic Cleavage)
Furanic compounds, including furfural and its derivatives, are susceptible to degradation, particularly under acidic or thermal conditions, leading to the formation of soluble polymers and insoluble, carbonaceous solids known as humins. researchgate.netresearchgate.net These side reactions are a significant challenge in biomass conversion processes. mdpi.comnih.gov
The primary degradation pathways include:
Hydrolytic Cleavage: In aqueous acidic solutions, the furan ring can undergo hydrolytic cleavage. researchgate.netchemtube3d.com The process is often initiated by the protonation of the furan ring, which is the rate-limiting step. researchgate.net This ring-opening leads to the formation of reactive dicarbonyl intermediates. researchgate.net For instance, the hydrolysis of furfural can produce 2-oxopentanedial. researchgate.net These intermediates are precursors to humin formation. researchgate.netresearchgate.net
Polymerization and Condensation: Furfural and its derivatives can undergo self-polymerization or condensation reactions. researchgate.netmdpi.com Furfuryl alcohol, in particular, is known to polycondense in the presence of acid catalysts, which can proceed with explosive violence if not controlled. google.com The formation of humins from 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic aldehyde, is proposed to occur via two main routes: electrophilic substitution on the furan ring and aldol (B89426) condensation of aldehyde-rich compounds formed after hydrolytic ring-opening. researchgate.net These condensation reactions result in highly conjugated polymeric structures. rsc.org
The formation of humins significantly reduces the yield of desired products. researcher.life Research has shown that humins derived from various carbohydrates consist of a furan-rich polymer network containing different oxygen functional groups like alcohols, ketones, and aldehydes. ru.nl The structure and formation rate of humins are highly dependent on the feedstock, solvent, and processing conditions. researchgate.netru.nl For example, furfural derivatives typically generate solid humins only in water, where hydrolytic ring-opening can occur, whereas carbohydrates can form humins in both water and certain organic solvents. researchgate.net
Mechanistic Basis of Interactions and Emerging Applications of Furfural Isonicotinoylhydrazone, Z
Ligand Design Principles for Enhanced Chelation and Functional Specificity
Strategies for Improving Aqueous Solubility and Metal-Chelation Efficacy
The therapeutic potential of aroylhydrazone chelators like Furfural (B47365) isonicotinoylhydrazone, (Z)- is often limited by factors such as poor aqueous solubility and hydrolytic instability of the hydrazone bond. Strategic ligand design aims to overcome these limitations and enhance metal-chelation efficacy.
Key strategies include:
Introduction of Hydrophilic Groups: Incorporating polar functional groups (e.g., hydroxyl, carboxyl) into the aromatic rings of the hydrazone structure can significantly improve water solubility. This facilitates better bioavailability and distribution in biological systems.
Modulation of Lipophilicity: The balance between lipophilicity and hydrophilicity is critical. While high lipophilicity can enhance cell membrane permeability, it often leads to poor aqueous solubility. A rationally designed ligand scaffold can modulate this balance to optimize both absorption and solubility.
Enhancing Chelation Sites: The strength and specificity of metal binding are determined by the donor atoms (typically N and O in aroylhydrazones). Modifying the electronic properties of the rings—for example, by adding electron-donating or electron-withdrawing groups—can alter the basicity of the donor atoms and thus the stability of the resulting metal complex.
Improving Hydrolytic Stability: The azomethine (–C=N–) bond in hydrazones can be susceptible to hydrolysis in aqueous environments. Bulky substituents placed near this bond can provide steric hindrance, protecting it from hydrolytic cleavage and increasing the compound's stability in plasma. However, care must be taken as excessively bulky groups can also impede the desired biological activity.
By systematically applying these principles, new analogs of Furfural isonicotinoylhydrazone, (Z)- could be developed with improved pharmacological profiles, featuring enhanced solubility, greater stability, and more potent and selective metal-chelating properties.
Design of Artificial Metallonucleases for Specific DNA Interactions
The design of artificial metallonucleases capable of targeted DNA cleavage is a significant area of research, with potential applications in gene regulation and therapy. Furfural isonicotinoylhydrazone, (Z)- and related aroylhydrazones serve as versatile ligands that, upon coordination with transition metals, can form complexes with DNA binding and cleavage capabilities. Research into new aroylhydrazones bearing a furan (B31954) ring, structurally similar to Furfural isonicotinoylhydrazone, (Z)-, has demonstrated that their metal complexes, particularly with copper(II), can effectively cleave plasmid DNA. nih.gov
The mechanism of action for these metallonucleases typically involves the metal complex binding to DNA, followed by a cleavage reaction often mediated by reactive oxygen species (ROS). Studies on Cu(II), Ni(II), and Zn(II) complexes with furan-derived aroylhydrazones have shown that the copper complexes are particularly effective at cleaving pBR322 plasmid DNA, while nickel and zinc complexes exhibit weaker interactions. nih.gov The Schiff base-hydrazones act as ligands, stabilizing the metal ion and facilitating its interaction with the DNA backbone. The planar furan and pyridine (B92270) rings in Furfural isonicotinoylhydrazone, (Z)- can promote intercalative or groove binding to the DNA helix, a common initial step for nuclease activity. The hydrazone linkage provides additional coordination sites for the metal ion. While extensive research has been conducted on various aroylhydrazones, the specific development of a Furfural isonicotinoylhydrazone, (Z)- based metallonuclease remains a focused area for future exploration, building upon the established reactivity of this class of compounds. nih.govresearchgate.net
Applications in Chemical Engineering and Materials Science
Furfural isonicotinoylhydrazone, (Z)- belongs to the class of hydrazone derivatives that have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. chemmethod.comnih.gov The primary mechanism of inhibition is the adsorption of the hydrazone molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption process is facilitated by the presence of multiple active centers in the molecule, including the nitrogen and oxygen heteroatoms and the delocalized π-electrons of the furan and pyridine rings. nih.gov
The inhibition process involves both physical adsorption (physisorption), resulting from electrostatic interactions between the charged metal surface and the protonated inhibitor, and chemical adsorption (chemisorption), involving charge sharing or transfer between the inhibitor's orbitals and the vacant d-orbitals of the metal atoms. nih.gov Quantum-chemical studies have supported this, revealing that physicochemical interactions occur via charge transfer from the s- and p-orbitals of the inhibitor molecule to the d-orbitals of iron. nih.gov
Electrochemical studies, such as potentiodynamic polarization, indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chemmethod.com The effectiveness of the inhibition typically increases with the concentration of the inhibitor. The adsorption of these molecules on the steel surface has been found to follow established adsorption isotherms like the Langmuir or Frumkin models, which describe the relationship between the inhibitor concentration in the solution and the extent of surface coverage. chemmethod.comnih.gov
| Inhibitor Type | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Isonicotinohydrazide Derivative (MAPEI) | N80 Steel | 15% HCl | 5 x 10-3 mol/L | >90% | nih.gov |
| Isonicotinohydrazide Derivative (OHEI) | N80 Steel | 15% HCl | 5 x 10-3 mol/L | >90% | nih.gov |
| Nicotinohydrazone Schiff Base (ZrOLCs) | Mild Steel | 1.0 mol/L HCl | 5 x 10-4 mol/L | 97.4% | nih.gov |
| Furfural Hydrazone Derivative | C-Steel | 3M H3PO4 | 5 x 10-6 M | Significant Decrease in Corrosion | chemmethod.com |
While the structural characteristics of Furfural isonicotinoylhydrazone, (Z)-, such as its aromatic rings and heteroatoms, suggest a potential for adsorption applications, direct research on its use for the removal of dyes or other pollutants from water is not extensively documented in the available literature. However, studies on the parent molecule, furfural, provide some context. Furfural has been shown to adsorb onto various materials, including organobentonite and metal-organic frameworks (MOFs). researchgate.netnih.gov For instance, the adsorption of furfural onto cetyltrimethylammonium bromide (CTAB)–bentonite follows a pseudo-second-order reaction model. researchgate.net The efficiency of such processes is influenced by parameters like pH, contact time, and temperature. researchgate.net Given that Furfural isonicotinoylhydrazone, (Z)- is a larger molecule with additional functional groups, its adsorption behavior would differ significantly from furfural, representing a potential area for future investigation in environmental remediation.
The molecular framework of Furfural isonicotinoylhydrazone, (Z)- incorporates features that are promising for the development of chemical sensors. The extended π-conjugation across the furan ring, hydrazone bridge, and pyridine ring can give rise to distinct spectroscopic properties (colorimetric or fluorescent) that are sensitive to the molecule's chemical environment. Alterations to this electronic system upon interaction with a specific analyte can lead to a detectable signal.
Research on other furfural derivatives has demonstrated this potential. For example, a colorimetric and fluorescent probe based on a furfural derivative–indolium conjugate was developed for the selective detection of cyanide ions (CN⁻). spectroscopyonline.com The detection mechanism involved the nucleophilic addition of cyanide to an electrophilic carbon-carbon double bond, which disrupted the molecule's internal charge transfer (ICT) system, causing a visible color change and a modification of its fluorescence spectrum. spectroscopyonline.com Similarly, the hydrazone moiety is a well-known chelating group for metal ions. The coordination of a metal ion by the Furfural isonicotinoylhydrazone, (Z)- could modulate its photophysical properties, forming the basis for a sensor for specific cations. This chelation-enhanced fluorescence (CHEF) or color change is a common strategy in sensor design. Therefore, Furfural isonicotinoylhydrazone, (Z)- is a plausible candidate for designing new selective and sensitive sensors for various biologically and environmentally important species.
Structure-Activity Relationship (SAR) Investigations (In Vitro and Theoretical)
Understanding the relationship between the molecular structure of Furfural isonicotinoylhydrazone, (Z)- and its functional properties is crucial for optimizing its performance in various applications. Both experimental and theoretical methods are employed to elucidate these structure-activity relationships (SAR).
In the context of corrosion inhibition, the strength of the molecule's interaction with a metal surface is directly correlated with its structural and electronic properties. chemmethod.comnih.gov Theoretical studies using Density Functional Theory (DFT) are particularly insightful. These quantum-chemical calculations can determine key parameters that govern the adsorption and inhibitive action.
Key molecular properties and their correlation with activity include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing the strength of chemisorption and inhibition efficiency.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibitor performance.
Dipole Moment (μ): A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, potentially influencing the adsorption process.
Charge Distribution: The distribution of electronic charge on the atoms (e.g., calculated Mulliken charges) helps identify the active sites for interaction. The nitrogen and oxygen atoms in Furfural isonicotinoylhydrazone, (Z)- are expected to have a high negative charge density, making them primary sites for coordination with the metal surface. chemmethod.comnih.gov
These theoretical calculations complement experimental findings by providing a molecular-level explanation for observed trends in inhibition efficiency and mechanistic pathways. nih.gov Similarly, for applications as metallonuclease ligands or chemical sensors, DFT can be used to model the geometry of metal complexes and predict how analyte binding will affect the molecule's electronic structure and, consequently, its spectroscopic properties. spectroscopyonline.com
| Molecular Property | Theoretical Method | Correlation with Activity (e.g., Corrosion Inhibition) |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | DFT | Higher value indicates stronger electron-donating ability, correlating with better inhibition efficiency. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | DFT | Lower value indicates better electron-accepting ability, enhancing back-bonding and adsorption strength. |
| Energy Gap (ΔE) | DFT | Smaller gap suggests higher molecular reactivity and often better performance. |
| Atomic Charges (e.g., Mulliken) | DFT | Identifies heteroatoms (N, O) as active centers with high negative charge density, facilitating adsorption onto the metal surface. |
Impact of Structural Modifications on Coordination and Bioactivity
The therapeutic and coordination versatility of Furfural isonicotinoylhydrazone, (Z)-, a member of the hydrazone class of compounds, is significantly influenced by structural modifications. The inherent chemical scaffold of this compound, featuring a furan ring, an isonicotinoyl moiety, and a hydrazone linkage (-C=N-NH-), presents multiple sites for alteration. These modifications can modulate the compound's electronic properties, steric hindrance, and lipophilicity, thereby impacting its ability to coordinate with metal ions and interact with biological targets.
The coordination behavior of Furfural isonicotinoylhydrazone, (Z)- is a key aspect of its chemical reactivity. The hydrazone moiety can exist in keto-enol tautomeric forms, which influences its coordination mode with metal ions. For instance, in the presence of certain metal salts like copper(II) chloride, the ligand can deprotonate and coordinate to the metal center in its enolic form. Conversely, with other salts such as copper(II) nitrate, acetate, or sulfate (B86663), it tends to coordinate in the keto form. dtu.dk This differential coordination is a direct consequence of the reaction conditions and the nature of the anion, which can affect the stability of the resulting complex. The formation of stable complexes with transition metal ions is a hallmark of hydrazones, and this property is often linked to their biological activity. nih.gov
Structural modifications, such as the introduction of different substituent groups on the furan or pyridine rings, can fine-tune the coordination properties. Electron-donating or electron-withdrawing groups can alter the electron density on the coordinating atoms (nitrogen and oxygen), thereby affecting the stability and geometry of the metal complexes. nih.gov For example, a study on Cu(II) complexes with Furfural isonicotinoylhydrazone (FINH) revealed the formation of square planar geometries. dtu.dk
The bioactivity of Furfural isonicotinoylhydrazone, (Z)- and its derivatives is intrinsically linked to their structural features. The hydrazone pharmacophore (-C=N-NH-C=O) is a common feature in many biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net
Systematic modifications of the basic scaffold can lead to derivatives with enhanced or selective biological activities. The following interactive data table summarizes the impact of structural modifications on the bioactivity of various hydrazone derivatives, illustrating the structure-activity relationships (SAR).
| Compound/Derivative | Structural Modification | Bioactivity (IC50/MIC) | Cell Line/Organism | Reference |
| Hydrazone Derivative 11o | N/A | 1.4 µM | Pancreatic adenocarcinoma (Capan-1) | researchgate.net |
| Hydrazone Derivative 11r | N/A | 5.1 µM | Pancreatic adenocarcinoma (Capan-1) | researchgate.net |
| Hydrazone Derivative 11s | N/A | 5.3 µM | Pancreatic adenocarcinoma (Capan-1) | researchgate.net |
| Thiobarbiturate-based s-triazine hydrazone | s-triazine with thiobarbiturate | 1.9 ± 0.4 µg/mL | HCT-116 | researchgate.net |
| Thiobarbiturate-based s-triazine hydrazone | s-triazine with thiobarbiturate | 3.8 ± 0.3 µg/mL | HepG2 | researchgate.net |
| N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone V-12 | N-arylsulfonyl-3-acylindole | 1.0969 mg/L | Bursaphelenchus xylophilus | nih.gov |
| N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone V-39 | N-arylsulfonyl-3-acylindole | 1.2632 mg/L | Bursaphelenchus xylophilus | nih.gov |
| Fluorinated Isatin Hydrazone 3b | Fluorinated isatin | 40 µM | HuTu 80 | mdpi.com |
| Fluorinated Isatin Hydrazone 5e | Fluorinated isatin | 0.60 µg/mL | Fusarium oxysporum | mdpi.com |
| Nitrofurazone Analogue 28 | 5-nitrofuran | 1.95 µg/mL | Staphylococcus spp. | mdpi.com |
Note: The data presented is for a range of hydrazone derivatives to illustrate the effects of structural modifications and may not be specific to Furfural isonicotinoylhydrazone, (Z)- itself.
Quantitative Structure-Activity Relationship (QSAR) studies on hydrazone derivatives have further elucidated the importance of molecular descriptors like molecular mass and polarity in determining their biological efficacy. nih.gov Such studies are invaluable for the rational design of new, more potent analogues.
Future Research Perspectives and Translational Potential
The field of medicinal chemistry is continually evolving, with a strong emphasis on the development of targeted therapies with improved efficacy and reduced side effects. mdpi.com In this context, Furfural isonicotinoylhydrazone, (Z)- and its derivatives represent a promising class of compounds with significant translational potential.
Future research should focus on several key areas to fully exploit the therapeutic possibilities of this chemical scaffold:
Rational Design and Synthesis of Novel Derivatives: Building upon the existing knowledge of structure-activity relationships, the design and synthesis of new analogues with optimized pharmacokinetic and pharmacodynamic profiles is a primary objective. Computational modeling and QSAR studies can guide the selection of substituents to enhance target specificity and potency. nih.govnih.gov
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the bioactivity of Furfural isonicotinoylhydrazone, (Z)- is crucial. This includes identifying specific cellular targets and signaling pathways modulated by these compounds. Such studies will not only validate their therapeutic potential but also open avenues for combination therapies.
Exploration of Novel Therapeutic Applications: While hydrazones have been explored for their antimicrobial and anticancer properties, their therapeutic potential may extend to other diseases. researchgate.net Screening of Furfural isonicotinoylhydrazone, (Z)- derivatives against a wider range of biological targets, including those relevant to neurodegenerative diseases, inflammatory disorders, and viral infections, could uncover new applications.
Development of Drug Delivery Systems: The formulation of Furfural isonicotinoylhydrazone, (Z)- and its analogues into advanced drug delivery systems could enhance their bioavailability, stability, and targeted delivery. This could involve encapsulation in nanoparticles, liposomes, or other carriers to improve their therapeutic index.
Preclinical and Clinical Evaluation: Promising candidates identified through in vitro and in vivo studies should be advanced to preclinical and, eventually, clinical trials. Rigorous evaluation of their safety and efficacy in relevant animal models is a prerequisite for their translation into clinical practice.
The translational potential of Furfural isonicotinoylhydrazone, (Z)- is underscored by the versatility of the hydrazone scaffold and the precedent set by other hydrazone-based drugs. The ability to fine-tune its properties through structural modifications makes it an attractive platform for the development of next-generation therapeutics. Collaborative efforts between medicinal chemists, biologists, and pharmacologists will be essential to unlock the full potential of this promising compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (Z)-furfural isonicotinoylhydrazone, and how can reproducibility be ensured?
- Methodological Answer : Begin by reviewing established hydrazone synthesis protocols, emphasizing solvent selection (e.g., ethanol or methanol for Schiff base formation), stoichiometric ratios of furfural and isonicotinoylhydrazide, and reaction conditions (temperature, pH). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document purification steps (e.g., recrystallization solvents, column chromatography parameters) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reference analogous hydrazone syntheses to refine protocols .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of (Z)-furfural isonicotinoylhydrazone?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Compare chemical shifts of the imine (C=N) proton and aromatic protons with computational predictions (e.g., DFT calculations).
- X-ray crystallography : Resolve stereochemistry by analyzing dihedral angles and hydrogen-bonding networks in the crystal lattice.
- IR spectroscopy : Confirm hydrazone formation via N-H and C=N stretching frequencies.
Discrepancies between experimental and theoretical data should prompt re-evaluation of sample purity or computational models .
Q. What statistical methods are appropriate for analyzing bioactivity data of (Z)-furfural isonicotinoylhydrazone in preliminary pharmacological assays?
- Methodological Answer : For dose-response studies, use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Apply ANOVA for comparing efficacy across cell lines or microbial strains. Include error propagation analysis for assays with high variability. Report confidence intervals and p-values to assess significance. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .
Advanced Research Questions
Q. How do electronic and steric properties of (Z)-furfural isonicotinoylhydrazone influence its coordination chemistry with transition metals?
- Methodological Answer : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict binding sites. Experimentally, synthesize metal complexes (e.g., with Cu²⁺, Fe³⁺) and characterize using UV-Vis (ligand-to-metal charge transfer bands) and EPR spectroscopy (for paramagnetic ions). Correlate steric effects from the furan ring with stability constants (log K) determined via potentiometric titrations. Compare with analogous (E)-isomers to isolate stereochemical impacts .
Q. What mechanisms underlie the antioxidant or pro-oxidant duality of (Z)-furfural isonicotinoylhydrazone in biological systems?
- Methodological Answer : Design assays to differentiate mechanisms:
- Radical scavenging : Use DPPH/ABTS assays and monitor decay via UV-Vis.
- Redox cycling : Measure ROS production (e.g., H₂O₂, O₂⁻) in cell-free systems using fluorogenic probes (e.g., Amplex Red).
- Cellular models : Apply knockdown/overexpression of antioxidant enzymes (e.g., SOD, CAT) to identify pathways.
Pair with computational studies (e.g., molecular docking with NADPH oxidase) to propose atomistic interactions .
Q. How can factorial design optimize reaction conditions for scaling up (Z)-furfural isonicotinoylhydrazone synthesis while minimizing by-products?
- Methodological Answer : Implement a 2³ factorial design varying temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model yield and impurity levels (quantified via GC-MS). ANOVA identifies significant factors; contour plots guide optimal conditions. Validate with three independent replicates. Include a cost-benefit analysis of catalysts (e.g., homogeneous vs. heterogeneous) for industrial relevance .
Q. What interdisciplinary approaches reconcile discrepancies between in silico predictions and experimental bioactivity data for (Z)-furfural isonicotinoylhydrazone?
- Methodological Answer : Address contradictions via:
- Molecular dynamics (MD) simulations : Assess ligand-receptor binding stability under physiological conditions (e.g., solvation, pH).
- Metabolomics : Identify off-target interactions by profiling cellular metabolites post-treatment.
- Structural analogs : Synthesize derivatives to test computational hypotheses (e.g., substituent effects on bioavailability).
Publish negative data to refine predictive models and avoid publication bias .
Methodological Frameworks
- Theoretical Alignment : Anchor studies in coordination chemistry (ligand design) or medicinal chemistry (structure-activity relationships) frameworks .
- Data Contradiction Analysis : Apply Koch’s postulates-style logic: confirm purity, replicate assays, and cross-validate with orthogonal techniques before revising hypotheses .
- Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
